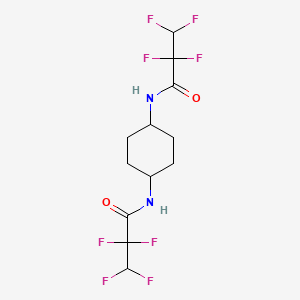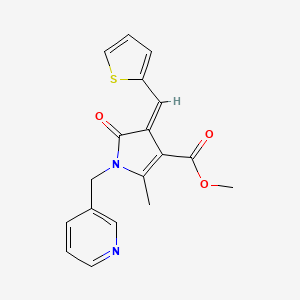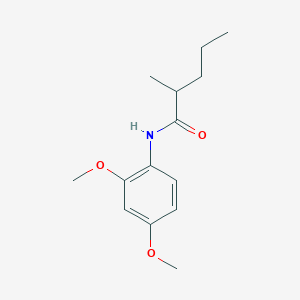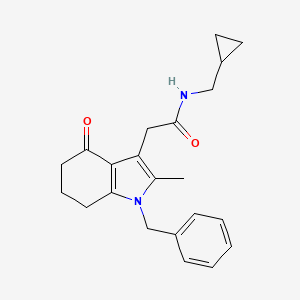![molecular formula C19H21BrN2O3S B5067182 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5067182.png)
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-EG6 is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is essential for the regulation of apoptosis.
Wissenschaftliche Forschungsanwendungen
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide a promising candidate for cancer therapy. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Wirkmechanismus
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide inhibits the protein-protein interaction between Bcl-2 and Bak, which is essential for the regulation of apoptosis. The inhibition of this interaction leads to the activation of the Bak protein, which induces apoptosis in cancer cells. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been shown to induce apoptosis and autophagy in cancer cells, leading to cell death. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is a potent and specific inhibitor of the Bcl-2/Bak protein-protein interaction, making it a valuable tool for studying the role of this interaction in apoptosis and cancer. However, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, the potential toxicity of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide in vivo has not been fully evaluated.
Zukünftige Richtungen
For the study of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide include the evaluation of its effectiveness in vivo, particularly in animal models of cancer and neurodegenerative diseases. In addition, the development of more potent and specific inhibitors of the Bcl-2/Bak protein-protein interaction may lead to the development of more effective cancer therapies. Finally, the combination of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide with other cancer therapies may lead to synergistic effects and improved outcomes for cancer patients.
Synthesemethoden
The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide involves several steps, including the protection of the amine group, the bromination of the benzyl group, and the acylation of the protected amine group. The final step involves the removal of the protecting group to yield 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide. The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been optimized to yield high purity and high yield.
Eigenschaften
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-25-11-10-21-19(24)16-4-2-3-5-17(16)22-18(23)13-26-12-14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZLHDVNMAZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-bromobenzyl)sulfanyl]acetyl}amino)-N-(2-methoxyethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5067135.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5067139.png)
![N,N'-1,2-ethanediylbis{2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide}](/img/structure/B5067145.png)
![11-(4-biphenylylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one hydrochloride](/img/structure/B5067146.png)

![1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5067166.png)
![2-ethoxy-4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5067174.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5067180.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5067197.png)
![4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5067200.png)
